molecular formula C14H18 B14707636 1,1-Dimethyl-3-(propan-2-yl)-1H-indene CAS No. 22306-32-7

1,1-Dimethyl-3-(propan-2-yl)-1H-indene

Cat. No.: B14707636
CAS No.: 22306-32-7
M. Wt: 186.29 g/mol
InChI Key: IJLCAKRZZAZLOE-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(propan-2-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two methyl groups and a propan-2-yl group attached to the indene structure. It is a colorless liquid with a distinct aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-(propan-2-yl)-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).

Another method involves the Friedel-Crafts alkylation of indene with isopropyl bromide using aluminum chloride as a catalyst. This reaction is carried out at low temperatures to prevent side reactions and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(propan-2-yl)-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1-Dimethyl-3-(propan-2-yl)-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 1,1-Dimethyl-3-(propan-2-yl)-1H-indene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound of 1,1-Dimethyl-3-(propan-2-yl)-1H-indene, lacking the methyl and propan-2-yl groups.

    1-Methylindene: Similar structure but with only one methyl group attached.

    2,3-Dimethylindene: Another derivative with two methyl groups attached at different positions.

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The presence of the propan-2-yl group, in particular, can enhance its steric hindrance and affect its interactions with other molecules.

Properties

CAS No.

22306-32-7

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

1,1-dimethyl-3-propan-2-ylindene

InChI

InChI=1S/C14H18/c1-10(2)12-9-14(3,4)13-8-6-5-7-11(12)13/h5-10H,1-4H3

InChI Key

IJLCAKRZZAZLOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(C2=CC=CC=C21)(C)C

Origin of Product

United States

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